Octyl alpha-D-glucopyranoside is an alpha-D-glucoside in which the anomeric hydrogen of alpha-D-glucopyranose is substituted by an octyl group.
Octyl alpha-D-glucopyranoside
CAS No.: 29781-80-4
Cat. No.: VC20747771
Molecular Formula: C14H28O6
Molecular Weight: 292.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 29781-80-4 |
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Molecular Formula | C14H28O6 |
Molecular Weight | 292.37 g/mol |
IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14+/m1/s1 |
Standard InChI Key | HEGSGKPQLMEBJL-RGDJUOJXSA-N |
Isomeric SMILES | CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES | CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES | CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Chemical Structure and Basic Properties
Octyl alpha-D-glucopyranoside is an alpha-D-glucoside in which the anomeric hydrogen of alpha-D-glucopyranose is substituted by an octyl group . This creates a molecule with distinct hydrophilic and hydrophobic regions, giving it amphiphilic properties. The compound has a molecular formula of C14H28O6 and a molecular weight of 292.37 g/mol .
Nomenclature and Identification
The compound is known by several names in scientific literature and chemical databases. Its CAS Registry Number is 29781-80-4, which serves as a unique identifier . Common synonyms include:
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n-OCTYL alpha-D-GLUCOPYRANOSIDE
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Glcp-alpha-octyl
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Oct alpha-Glc
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alpha-D-Glucopyranoside, octyl
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Octyl glucoside
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(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triol
Structural Characteristics
The molecular structure of octyl alpha-D-glucopyranoside consists of two distinct parts: a hydrophilic glucose head group and a hydrophobic octyl chain. The alpha configuration at the anomeric carbon creates a specific spatial arrangement that influences the compound's physical properties and interactions. This structure can be represented by the following SMILES notation:
O(CCCCCCCC)[C@H]1OC@HC@@HC@H[C@H]1O
The compound features a pyranose ring structure with multiple hydroxyl groups that can participate in hydrogen bonding, while the octyl chain provides lipophilic character essential for its surfactant properties.
Physical Properties
Crystal Structure
Octyl alpha-D-glucopyranoside forms different crystalline structures depending on hydration. The monohydrate form (C14H28O6.H2O) has a monoclinic crystal system with space group C2 and unit cell parameters a = 17.896(2) Å, b = 5.154(1) Å, c = 18.303(2) Å, and β = 90.30(1)° . The hemihydrate form (C14H28O6.0.5H2O) is also monoclinic with space group C2, but with parameters a = 15.190(5) Å, b = 5.136(3) Å, c = 19.944(7) Å, and β = 92.74(3)° .
Both crystal forms exhibit interesting molecular packing characteristics with bilayer head-to-head arrangements and interdigitizing alkyl chains, similar to those observed in other long-chain alkyl pyranosides . The carbohydrate moieties form hydrogen-bonded infinite chains that notably exclude the ring and glycosidic oxygen atoms from participation in the hydrogen bonding network .
Thermal Properties
Octyl alpha-D-glucopyranoside has a melting point of 71-72°C . An important thermal transition occurs at 72.3°C, where both crystal structures (monohydrate and hemihydrate) transform to a smectic A liquid crystal phase . This liquid crystalline phase persists until reaching a clearing point at 116.5°C, where it transitions to an isotropic liquid . These thermotropic properties make the compound interesting for applications in liquid crystal research and technology.
Phase Behavior
The phase behavior of octyl alpha-D-glucopyranoside is complex and concentration-dependent. At high concentrations, it forms lamellar phases similar to those of its beta anomer counterpart . At lower concentrations, additional phases including hexagonal and isotropic (possibly cubic) phases have been observed through deuterium NMR measurements .
The table below summarizes the key physical properties of octyl alpha-D-glucopyranoside:
Synthesis and Production
The synthesis of octyl alpha-D-glucopyranoside typically involves the reaction of octanol with glucose or cellulose derivatives. While the search results don't provide specific synthesis methods for the non-deuterated compound, we can infer from the synthesis of the deuterated analog that enzymatic processes are often employed to enhance yield and stereoselectivity.
The reaction conditions require careful control of temperature and pH to optimize enzyme activity and minimize side reactions. High-Performance Liquid Chromatography (HPLC) is commonly used during production to monitor product formation and ensure purity of the final compound.
Research Applications
Surfactant Properties
Octyl alpha-D-glucopyranoside possesses notable surfactant properties that make it valuable for research applications. Its amphiphilic nature allows it to effectively reduce surface tension and facilitate the dispersion of hydrophobic materials in aqueous environments. Compared to traditional surfactants, it exhibits lower toxicity, making it suitable for biochemical applications where mild detergent properties are required.
Nuclear Magnetic Resonance Studies
Deuterium NMR studies have provided valuable insights into the behavior of octyl alpha-D-glucopyranoside in various phases. Research has shown that in a lamellar phase mixture with deuterated water (D2O) or deuterated benzene (C6D6), the compound exhibits negative diamagnetic anisotropy .
An interesting observation from NMR studies is the slow exchange between the sugar hydroxyl deuterons and water in octyl alpha-D-glucopyranoside, which has enabled researchers to measure quadrupolar splittings at different temperatures . Using a model assuming rotation of the polar head as a rigid unit around a single axis, researchers calculated that this axis is approximately parallel to the C4-C8 axis of the molecule .
Comparison with Beta Anomer
Several studies have compared octyl alpha-D-glucopyranoside with its beta anomer (octyl beta-D-glucopyranoside). While both anomers show similar phase behavior at high concentrations, some differences exist in their phase diagrams at lower concentrations . These differences highlight the importance of anomeric configuration in determining molecular packing and phase behavior of glycolipids.
The beta anomer has been studied in complex formation with alpha-cyclodextrin, showing a 1:1 stoichiometry and an association constant of approximately 1.85 × 10³ L mol⁻¹ . While this specific interaction hasn't been reported for the alpha anomer in the provided search results, it suggests potential differences in how the two anomers interact with host molecules.
Industrial and Scientific Applications
Biological Membrane Studies
The ability of octyl alpha-D-glucopyranoside to form well-defined lamellar phases makes it useful for biological membrane modeling. Its liquid crystalline properties at physiologically relevant temperatures allow researchers to study membrane dynamics and structure .
Regulatory Status
Octyl alpha-D-glucopyranoside is permitted for use as an inert ingredient in non-food pesticide products according to the U.S. Environmental Protection Agency (EPA) . This regulatory approval suggests the compound's relatively benign environmental and health effects compared to other surfactants.
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